

## comparison of phenazine production in different Pseudomonas strains

Author: BenchChem Technical Support Team. Date: December 2025



# A Comparative Guide to Phenazine Production in Pseudomonas Strains

For researchers and professionals in drug development and microbial biotechnology, understanding the nuances of secondary metabolite production is critical. **Phenazine**s, a class of redox-active heterocyclic compounds produced by various Pseudomonas species, have garnered significant interest due to their broad-spectrum antibiotic, anti-fungal, and anti-cancer properties. This guide provides a comparative analysis of **phenazine** production across different Pseudomonas strains, supported by quantitative data and detailed experimental protocols.

#### **Quantitative Comparison of Phenazine Production**

The production of **phenazine**s varies significantly among different Pseudomonas species and even between strains of the same species. The type and quantity of **phenazine** derivatives are influenced by genetic factors and environmental conditions. Below is a summary of **phenazine** production levels reported in the literature for several key Pseudomonas strains. It is important to note that direct comparisons can be challenging due to variations in culture conditions, extraction methods, and analytical techniques across different studies.



Pseudomonas Strain	Phenazine(s) Produced	Production Level (mg/L)	Reference
Pseudomonas aeruginosa PA14	Pyocyanin (PYO), Phenazine-1- carboxylic acid (PCA)	PYO: Not specified; PCA: 7-140 (dependent on electrochemical potential)	[1][2]
Pseudomonas aeruginosa PAO1	PYO, PCA, Phenazine-1- carboxamide (PCN), 1-hydroxyphenazine (1-OH-PHZ), 5- methyl-phenazine-1- carboxylic acid (5MPCA)	Not specified in quantitative comparison studies	[3][4][5]
Pseudomonas aeruginosa PA1201 (Wild-type)	PCA	180	
Pseudomonas aeruginosa PA1201 (Engineered)	PCA	9800	-
Pseudomonas chlororaphis 30-84	PCA, 2- hydroxyphenazine-1- carboxylic acid (2-OH- PCA), 2- hydroxyphenazine (2- OH-PHZ)	Not specified in quantitative comparison studies	
Pseudomonas chlororaphis Lzh-T5 (Wild-type)	PCA	230	
Pseudomonas chlororaphis Lzh-T5 (Engineered)	PCA	10653	- -

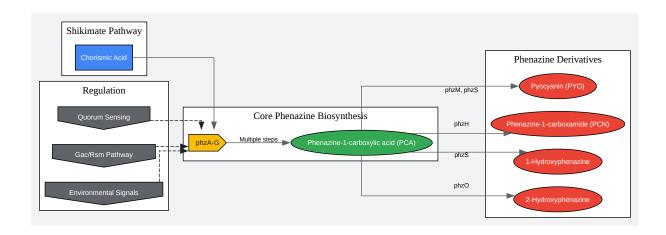


Pseudomonas chlororaphis HT66 (Engineered)	PCN	>9000
Pseudomonas chlororaphis GP72	PCA, 2-OH-PHZ	Not specified in quantitative comparison studies
Pseudomonas fluorescens 2-79	PCA	Not specified in quantitative comparison studies
Pseudomonas sp. M18 (Engineered)	PCA	6400
P. putida KT2440 (Engineered with P. aeruginosa PA14 genes)	PCA, PYO	PCA: ~80; PYO: ~11

## **Signaling Pathways and Biosynthesis**

The biosynthesis of **phenazine**s in Pseudomonas originates from the shikimate pathway. A core set of genes, typically organized in the phz operon (phzA-G), is responsible for the synthesis of the precursor **phenazine**-1-carboxylic acid (PCA). Different Pseudomonas strains possess additional modifying genes that convert PCA into a variety of derivatives, such as pyocyanin (PYO), **phenazine**-1-carboxamide (PCN), and 2-hydroxy**phenazine** (2-OH-PHZ). The regulation of **phenazine** production is complex, involving quorum sensing systems (e.g., Las and Rhl in P. aeruginosa, and PhzR/Phzl in P. chlororaphis), the Gac/Rsm signal transduction pathway, and various environmental cues.





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Generalized **phenazine** biosynthesis and regulation pathway in *Pseudomonas*.

### **Experimental Protocols**

Accurate quantification of **phenazine**s is crucial for comparative studies. The most common methods involve spectrophotometry and high-performance liquid chromatography (HPLC).

- 1. Sample Preparation and Extraction
- Bacterial Culture: Grow Pseudomonas strains in a suitable liquid medium (e.g., Luria-Bertani (LB) broth or a defined minimal medium) under optimal conditions for **phenazine** production (typically 28-37°C with aeration).
- Cell Removal: Centrifuge the bacterial culture to pellet the cells. The supernatant, which
  contains the secreted **phenazines**, is collected for analysis.
- Solvent Extraction (for HPLC and some spectrophotometric methods):



- Acidify the supernatant with an acid (e.g., HCl) to a pH of ~2.0.
- Extract the **phenazine**s into an equal volume of an organic solvent such as ethyl acetate or dichloromethane.
- Separate the organic phase containing the phenazines.
- Evaporate the solvent to dryness under vacuum.
- Resuspend the dried **phenazine** extract in a known volume of a suitable solvent (e.g., methanol or acetonitrile) for analysis.
- 2. Quantification by High-Performance Liquid Chromatography (HPLC)

HPLC is a highly sensitive and specific method for separating and quantifying different **phenazine** derivatives.

- Instrumentation: An HPLC system equipped with a C18 reverse-phase column and a UV-Vis detector is typically used.
- Mobile Phase: A gradient of two solvents, such as acetonitrile and water (often with a small amount of an acid like trifluoroacetic acid), is commonly employed to separate the different phenazines.
- Detection: **Phenazine**s are detected by their absorbance at specific wavelengths. For instance, PCA is often detected at 254 nm or 367 nm, while pyocyanin can be detected at 313 nm or 690 nm.
- Quantification: The concentration of each phenazine is determined by comparing the peak
  area from the sample to a standard curve generated using known concentrations of purified
  phenazine standards.
- 3. Quantification by Spectrophotometry

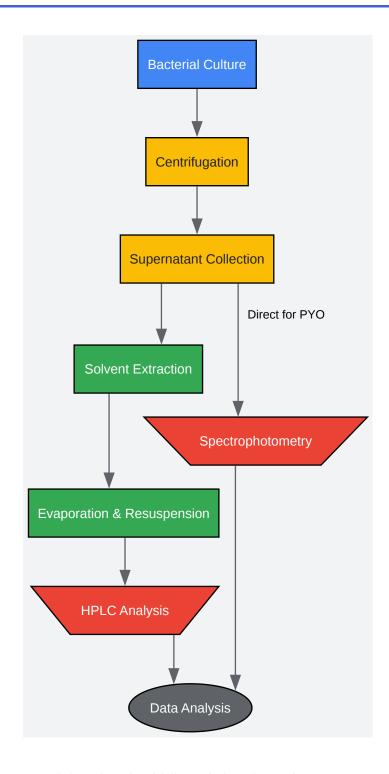
Spectrophotometry offers a simpler and more rapid method for quantifying specific **phenazine**s, particularly pyocyanin, directly from culture supernatants.

Pyocyanin Quantification:



- Filter the bacterial culture supernatant through a 0.22 μm filter.
- Measure the absorbance of the supernatant at 690-695 nm.
- The concentration of pyocyanin can be calculated using the molar extinction coefficient.
- PCA and 2-OH-PHZ Quantification:
  - After extraction, these **phenazine**s can be quantified by measuring their absorbance at 367 nm for PCA and 490 nm for 2-OH-PHZ.





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A typical experimental workflow for **phenazine** quantification.

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- To cite this document: BenchChem. [comparison of phenazine production in different Pseudomonas strains]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1670421#comparison-of-phenazine-production-in-different-pseudomonas-strains]

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